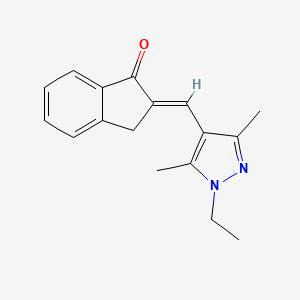

(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Description

(E)-2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a hybrid molecule comprising a 2,3-dihydroinden-1-one (indenone) core conjugated to a 1-ethyl-3,5-dimethylpyrazole moiety via an (E)-configured methylene bridge. This compound belongs to a class of aryl pyrazole-indanone hybrids, which are synthesized through base-catalyzed condensation reactions between pyrazole-4-carboxaldehydes and indanones .

Properties

IUPAC Name |

(2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-4-19-12(3)16(11(2)18-19)10-14-9-13-7-5-6-8-15(13)17(14)20/h5-8,10H,4,9H2,1-3H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNOOHCNGOZGEP-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=C2CC3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)/C=C/2\CC3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique structure that combines a pyrazole moiety with an indene framework. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone and subsequent alkylation to introduce the ethyl and methyl groups.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various molecular targets. Below is a summary of its key biological activities:

| Activity | Description |

|---|---|

| Anticancer | Exhibits significant antiproliferative effects against various cancer cell lines. |

| Antimicrobial | Demonstrates activity against both gram-positive and gram-negative bacteria. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress in cellular models. |

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure often exhibit anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at micromolar concentrations. The mechanism involves apoptosis induction and modulation of cell cycle progression.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating potential as an alternative treatment for bacterial infections.

Anti-inflammatory Effects

In models of inflammation, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes involved in cancer proliferation and inflammatory pathways. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind effectively to active sites.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s ethyl and dimethyl groups on the pyrazole contrast with chloro, phenyl, or nitro substituents in analogs. Electron-donating groups (e.g., ethyl) may increase lipophilicity compared to electron-withdrawing groups (e.g., nitro) .

- Synthesis: Base-catalyzed condensation (NaOH/EtOH) is common for indenone hybrids, while imidazolone derivatives require acidic conditions .

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Crystallographic Data and Intermolecular Interactions

Key Observations :

- The target compound’s crystallinity is likely influenced by ethyl/dimethyl groups, which may reduce hydrogen-bonding capacity compared to hydroxyl- or amino-containing analogs .

- SHELX software remains a standard for structural refinement, enabling precise determination of (E)-configuration and torsion angles .

Key Observations :

- Chloro and phenyl substituents in analogs correlate with anticancer activity, suggesting the target compound’s ethyl groups may shift selectivity toward other targets .

- Oxime derivatives (e.g., ) exhibit enhanced solubility due to polar functional groups, whereas the target compound’s hydrophobicity may limit bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Condensation of a pyrazole precursor (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazole) with an indenone derivative under reflux in ethanol or DMF .

- Step 2 : Purification via recrystallization (e.g., DMF-EtOH mixture) to isolate the (E)-isomer .

- Key Variables : Solvent choice (polar aprotic solvents enhance yield), temperature control (60–80°C minimizes side products), and catalyst selection (e.g., piperidine for Knoevenagel condensation) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methylene groups at δ 2.5–3.0 ppm) and confirms stereochemistry .

- X-ray Diffraction : Resolves the (E)-configuration of the methylidene group and dihedral angles in the indenone moiety .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C18H20N2O: 280.16) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (based on analogous pyrazole derivatives) .

- Storage : Keep in amber vials at –20°C to prevent photodegradation .

- First Aid : In case of exposure, rinse with water and consult a physician with the SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew bioassay results .

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the pyrazole ring) to identify activity trends .

Q. What strategies are effective for studying molecular interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors (e.g., kinases) in real time .

- Molecular Dynamics Simulations : Models conformational changes in target proteins upon ligand binding (e.g., using AMBER or GROMACS) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (-)-sparteine or BINOL derivatives to enforce stereoselectivity in the Knoevenagel step .

- Solvent Screening : Test chiral solvents (e.g., (R)-limonene) to enhance diastereomeric excess .

- Kinetic Resolution : Monitor reaction progress via TLC to isolate intermediates before racemization occurs .

Q. What computational approaches predict the stability of this compound under varying pH and temperature?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., C=N bond stability) .

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .

- pKa Prediction : Use MarvinSketch or ACD/Labs to identify protonation sites affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.